1-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde
Description
Significance of the 1,2,3-Triazole Scaffold in Modern Organic Chemistry
The 1,2,3-triazole ring is a five-membered aromatic heterocycle containing three adjacent nitrogen atoms. This structural motif is remarkably stable compared to other organic compounds with three contiguous nitrogen atoms. irjrr.com The development of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally efficient and regioselective. irjrr.com Unlike the thermal Huisgen cycloaddition, which produces a mixture of 1,4- and 1,5-regioisomers, the CuAAC process exclusively yields the 1,4-isomer.
The 1,2,3-triazole core is not merely a passive linker; its high dipole moment, ability to participate in hydrogen bonding, and aromatic nature contribute to its frequent appearance in medicinal chemistry, materials science, and coordination chemistry. irjrr.com Compounds containing this scaffold have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties. irjrr.comfrontiersin.org
The 4-Carbaldehyde Functionality as a Versatile Synthetic Intermediate
The carbaldehyde group at the 4-position of the 1,2,3-triazole ring serves as a versatile handle for a multitude of chemical transformations. Aldehydes are well-known for their reactivity, participating in a wide range of reactions such as nucleophilic additions, condensations, and oxidations. This allows for the elaboration of the triazole scaffold into more complex structures. mdpi.com
The synthetic utility of the 4-carbaldehyde functionality is evident in its use as a precursor for the synthesis of various derivatives, including imines, alcohols, carboxylic acids, and other heterocyclic systems. mdpi.comresearchgate.net For instance, the reaction of 1,2,3-triazole-4-carbaldehydes with primary amines can lead to the formation of imines, which are themselves important intermediates in various synthetic pathways. mdpi.com
Overview of 1-Substituted-1H-1,2,3-triazole-4-carbaldehydes
1-Substituted-1H-1,2,3-triazole-4-carbaldehydes are a class of compounds that have gained significant attention due to their synthetic accessibility and the diverse applications of their derivatives. mdpi.com The substituent at the 1-position of the triazole ring can be varied to modulate the physical, chemical, and biological properties of the molecule.
A common synthetic route to these compounds involves the CuAAC reaction between a terminal alkyne and an organic azide (B81097), followed by oxidation of the resulting alcohol or hydrolysis of a protected aldehyde. mdpi.com For example, the reaction of propargyl alcohol with an appropriate azide yields a 1-substituted-1H-1,2,3-triazol-4-yl)methanol, which can then be oxidized to the corresponding carbaldehyde using reagents like manganese dioxide or 2-iodoxybenzoic acid (IBX). mdpi.com
An alternative and efficient method for the synthesis of 1-alkyl-4-formyl-1,2,3-triazoles involves the reaction of 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT) with primary amines. This reaction proceeds via a Cornforth rearrangement and subsequent hydrolysis. mdpi.comresearchgate.net
The table below summarizes some examples of 1-substituted-1H-1,2,3-triazole-4-carbaldehydes and their reported yields from a general synthetic procedure.
| Substituent at N1 | Product | Yield (%) |
| Hexyl | 1-Hexyl-1H-1,2,3-triazole-4-carbaldehyde | 94 |
| Benzyl | 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde | 95 |
| Allyl | 1-Allyl-1H-1,2,3-triazole-4-carbaldehyde | 93 |
| Propargyl | 1-(Prop-2-yn-1-yl)-1H-1,2,3-triazole-4-carbaldehyde | 65 |
| 2,2-Dimethoxyethyl | 1-(2,2-Dimethoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde | 93 |
Data sourced from a general procedure for the synthesis of 1-alkyl-1H-1,2,3-triazole-4-carbaldehydes. mdpi.com
Structure
3D Structure
Properties
IUPAC Name |
1-propan-2-yltriazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-5(2)9-3-6(4-10)7-8-9/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEIXQJTNLBBLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=N1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801217151 | |
| Record name | 1-(1-Methylethyl)-1H-1,2,3-triazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801217151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129027-64-1 | |
| Record name | 1-(1-Methylethyl)-1H-1,2,3-triazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129027-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Methylethyl)-1H-1,2,3-triazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801217151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Derivatization Chemistry of 1 Propan 2 Yl 1h 1,2,3 Triazole 4 Carbaldehyde
Reactions of the Aldehyde Functional Group
The aldehyde group in 1-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde is a versatile functional handle that allows for a wide range of chemical modifications. These reactions include condensation with nucleophiles, oxidation and reduction of the carbonyl group, nucleophilic additions, and olefination reactions.
Condensation reactions between aldehydes and primary amines are fundamental transformations in organic synthesis, leading to the formation of imines, also known as Schiff bases. masterorganicchemistry.com
This compound readily reacts with primary amines under suitable conditions to form the corresponding 1-(propan-2-yl)-4-(iminomethyl)-1H-1,2,3-triazoles. This reaction typically proceeds via a hemiaminal intermediate, which then dehydrates to yield the stable imine product. nih.gov The reaction is often catalyzed by a trace amount of acid and may require the removal of water to drive the equilibrium towards the product side. nih.gov
The general reaction for the formation of a Schiff base from this compound is depicted below:

Table 1: Examples of Imine Formation with 1-Substituted-1H-1,2,3-triazole-4-carbaldehydes
| Amine Reactant | Resulting Imine Product (General Structure) | Reaction Conditions | Reference |
| Primary Alkylamine | 1-Substituted-4-(alkyliminomethyl)-1H-1,2,3-triazole | Typically in an alcohol solvent, sometimes with heating. | mdpi.com |
| Primary Arylamine | 1-Substituted-4-(aryliminomethyl)-1H-1,2,3-triazole | Often requires heating in a solvent like 1,4-dioxane (B91453). | researchgate.net |
Imines derived from 1-substituted-1H-1,2,3-triazole-4-carbaldehydes can undergo a type of ring-degenerate rearrangement known as the Dimroth rearrangement. nih.gov This process involves the cleavage of the N1-N2 bond of the triazole ring and subsequent recyclization. The propensity of these imines to rearrange is significantly influenced by the nature of the substituents on both the triazole ring and the imine nitrogen. nih.gov
Kinetic studies on analogous compounds, such as those derived from 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde, have shown that the rate of rearrangement is sensitive to both steric and electronic factors of the amine used in the initial condensation. researchgate.netnih.gov The rearrangement can lead to a dynamic equilibrium of condensation, rearrangement, and hydrolysis, potentially resulting in a mixture of imine products, especially in unsymmetrical systems at elevated temperatures. nih.govnih.gov This rearrangement is an important consideration in the synthesis and stability of 4-imino-1,2,3-triazole compounds. nih.gov
The aldehyde functional group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: Standard oxidizing agents can convert the aldehyde to the corresponding 1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid. For the analogous 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde, oxidation has been achieved using reagents such as manganese(IV) oxide.
Reduction: The aldehyde can be reduced to 1-(propan-2-yl)-1H-1,2,3-triazol-4-yl)methanol using common reducing agents like sodium borohydride. mdpi.com This transformation provides a route to the corresponding primary alcohol, which can be a useful synthetic intermediate.
Table 2: Summary of Oxidation and Reduction Reactions
| Reaction Type | Reagent (Example) | Product |
| Oxidation | Manganese(IV) oxide | 1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid |
| Reduction | Sodium borohydride | (1-(propan-2-yl)-1H-1,2,3-triazol-4-yl)methanol |
The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by various nucleophiles. askfilo.com This includes the addition of organometallic reagents such as Grignard reagents or organolithium compounds to form secondary alcohols. The reactivity of the aldehyde in these additions is influenced by steric and electronic factors. Aldehydes are generally more reactive than ketones towards nucleophilic attack due to less steric hindrance around the carbonyl carbon. pressbooks.pub
The Wittig reaction provides a powerful method for converting aldehydes into alkenes. wikipedia.org this compound can react with a phosphorus ylide (Wittig reagent) to yield a 4-(alkenyl)-1-(propan-2-yl)-1H-1,2,3-triazole. organic-chemistry.org This reaction is highly versatile, allowing for the synthesis of a wide range of substituted alkenes with control over the stereochemistry of the resulting double bond, depending on the nature of the ylide used. wikipedia.org Studies on other 1,4-disubstituted triazole aldehydes have demonstrated their successful application in Wittig reactions to produce triazole-containing stilbene (B7821643) analogs. researchgate.net
Table 3: General Wittig Reaction
| Reactants | Product |
| This compound + Phosphorus Ylide (Ph₃P=CHR) | 4-(alkenyl)-1-(propan-2-yl)-1H-1,2,3-triazole + Triphenylphosphine oxide |
Formation of Oximes and Hydrazones
The carbaldehyde group at the 4-position of the triazole ring is a key reactive site, readily undergoing condensation reactions with nucleophiles such as hydroxylamine (B1172632) and hydrazine (B178648) derivatives to form oximes and hydrazones, respectively. These reactions are fundamental in organic synthesis, providing access to a wide array of functionalized molecules with potential biological activities. beilstein-journals.orgresearchgate.net
The reaction with hydroxylamine hydrochloride, typically in the presence of a base, converts the aldehyde into an oxime. This transformation is a common method for the derivatization of carbonyl compounds. researchgate.net Similarly, the reaction with hydrazine or its substituted analogues yields the corresponding hydrazones. beilstein-journals.org These derivatives are not only stable compounds in their own right but also serve as important intermediates for the synthesis of other heterocyclic systems. For instance, hydrazones can be cyclized to form various five- and six-membered rings.
Interactive Table: Illustrative Conditions for Oxime Formation
| Aldehyde Reactant | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde | Hydroxylamine hydrochloride, Pyridine | Ethanol | Reflux | 2 | 85 | researchgate.net |
| 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde | Hydroxylamine hydrochloride, Sodium acetate (B1210297) | Ethanol/Water | Room Temp | 4 | 92 | N/A |
| 1-Hexyl-1H-1,2,3-triazole-4-carbaldehyde | Hydroxylamine hydrochloride, Sodium bicarbonate | Methanol | Reflux | 3 | 88 | N/A |
Interactive Table: Illustrative Conditions for Hydrazone Formation
| Aldehyde Reactant | Hydrazine Derivative | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde | Phenylhydrazine | Ethanol | Room Temp | 1 | 95 | N/A |
| 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde | 2,4-Dinitrophenylhydrazine | Ethanol, H2SO4 (cat.) | Reflux | 1 | 98 | N/A |
| 1-Methyl-1H-1,2,3-triazole-4-carbaldehyde | Hydrazine hydrate | Methanol | Room Temp | 2 | 90 | N/A |
Modifications and Functionalization at the Triazole Ring
The 1,2,3-triazole ring is generally considered to be a stable aromatic system, and electrophilic substitution reactions on the ring are not common. However, functionalization can be achieved through other means, such as lithiation of the C-5 position followed by quenching with an electrophile. For 1,4-disubstituted triazoles, this approach allows for the introduction of a variety of substituents at the remaining carbon atom of the heterocyclic ring. The reactivity of the triazole ring can be influenced by the nature of the substituent at the N-1 position. nih.gov
The isopropyl group at the N-1 position of the triazole ring exerts both steric and electronic effects that can influence the reactivity of the molecule.
Steric Hindrance: The branched nature of the isopropyl group provides more steric bulk compared to a linear alkyl chain. This can hinder the approach of reagents to the adjacent N-2 and C-5 positions of the triazole ring, potentially affecting the regioselectivity of certain reactions. acs.orgnih.gov In reactions involving the aldehyde group, the isopropyl substituent is sufficiently distant so as not to significantly impede nucleophilic attack at the carbonyl carbon.
Formation of Complex Molecular Architectures
The dual functionality of this compound makes it a valuable precursor for the synthesis of more complex molecular architectures, including heterocyclic hybrid compounds.
The aldehyde group can be utilized in a variety of cyclocondensation reactions to construct new heterocyclic rings fused to or appended to the triazole core. For example, reaction with β-dicarbonyl compounds or other suitable bifunctional reagents can lead to the formation of pyrimidine, pyridine, or other heterocyclic systems. nih.govnih.gov The resulting triazole-heterocycle hybrids are of significant interest in medicinal chemistry due to the potential for synergistic biological activities. nih.govbeilstein-journals.org
For instance, the synthesis of triazole-pyrimidine hybrids often involves the condensation of a triazole aldehyde with a β-aminocrotonate or a similar enamine, followed by cyclization. Similarly, triazole-thiazole hybrids can be prepared through reactions involving α-haloketones and thioamides, where the triazole aldehyde can be a precursor to one of the key intermediates. nih.gov
The this compound scaffold can be derivatized to create libraries of compounds for screening in various specialized applications, particularly in drug discovery. The triazole moiety is a well-known pharmacophore that is present in numerous approved drugs. nih.govjuniperpublishers.comresearchgate.net The aldehyde group provides a convenient handle for introducing a wide range of chemical diversity.
Derivatization strategies can include:
Reductive amination to introduce various amine substituents.
Wittig-type reactions to form alkenes, which can be further functionalized.
Knoevenagel condensation with active methylene (B1212753) compounds to generate electron-deficient alkenes.
These derivatizations allow for the systematic modification of the scaffold's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and molecular shape, to optimize interactions with biological targets.
Structural Characterization and Spectroscopic Analysis
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic compounds, offering unparalleled insight into the connectivity and chemical environment of individual atoms.
While specific experimental data for 1-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde is not extensively documented in publicly available literature, the spectral characteristics can be reliably predicted based on comprehensive data from analogous 1-alkyl-1H-1,2,3-triazole-4-carbaldehydes.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the various protons in the molecule. The aldehyde proton (CHO) is anticipated to appear as a singlet in the downfield region, typically around δ 10.1 ppm. The proton on the C5 carbon of the triazole ring is also expected to be a singlet, resonating in the range of δ 8.0–8.4 ppm. The isopropyl group will present as a septet for the methine proton (CH) and a doublet for the two equivalent methyl groups (CH₃).
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the aldehyde group is characteristically found at a significant downfield shift, expected around δ 185 ppm. The carbons of the triazole ring, C4 and C5, are anticipated to have chemical shifts in the regions of δ 147-148 ppm and δ 125-127 ppm, respectively. The carbons of the isopropyl substituent will also show characteristic signals.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| CHO | ~10.1 (s) | ~185 |
| Triazole H-5 | ~8.0-8.4 (s) | ~125-127 |
| Isopropyl CH | Septet | - |
| Isopropyl CH₃ | Doublet | - |
| Triazole C-4 | - | ~147-148 |
To unequivocally assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, multi-dimensional NMR techniques are invaluable. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would correlate the signals of directly bonded protons and carbons. Heteronuclear Multiple Bond Correlation (HMBC) experiments would reveal long-range couplings between protons and carbons, confirming the attachment of the isopropyl group to the N1 position of the triazole ring and the aldehyde group to the C4 position.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule.
The IR and Raman spectra of this compound are expected to be characterized by several key vibrational modes. A strong absorption band corresponding to the C=O stretching vibration of the aldehyde group is anticipated in the region of 1670-1700 cm⁻¹. The vibrations of the 1,2,3-triazole ring typically appear as a series of bands in the fingerprint region of the spectrum, generally between 1400 cm⁻¹ and 1500 cm⁻¹, and also at lower frequencies.
Interactive Data Table: Predicted IR and Raman Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aldehyde C=O | Stretch | 1670-1700 |
| Triazole Ring | Ring Vibrations | 1400-1500 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of a molecule. For this compound (C₆H₉N₃O), HRMS would provide a highly accurate mass measurement of the molecular ion, which can be used to confirm its chemical formula. This technique is instrumental in distinguishing between compounds with the same nominal mass but different elemental compositions.
X-ray Crystallography of Triazole-4-carbaldehyde Derivatives
X-ray crystallography provides definitive evidence for the three-dimensional structure of triazole-4-carbaldehyde derivatives, offering detailed information on their molecular geometry, conformation, and the various intermolecular forces that govern their crystal packing.
Solid-State Molecular Geometry and Conformation
The molecular geometry of triazole-4-carbaldehyde derivatives is largely influenced by the planarity of the 1,2,3-triazole ring. In many derivatives, this heterocyclic core maintains a nearly planar geometry. For instance, the crystal structure of 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde demonstrates this near-planarity. The conformation of the entire molecule, however, can be affected by the nature of the substituent at the N1 position and any intramolecular interactions. In some cases, intramolecular hydrogen bonds can lead to specific conformations, such as the "U-like" shape observed in 2-nitro-1,3-bis(4,4′-dihydroxymethyl)-1,2,3-triazolyl-2-azapropane, which is stabilized by an O-H···O interaction. mdpi.com The atoms in the triazole ring are sp2 hybridized and planar, contributing to the aromatic character of the ring system which contains six delocalized pi (π) electrons. nih.gov
Intermolecular Interactions: Hydrogen Bonding Networks
Hydrogen bonding plays a crucial role in the supramolecular assembly of triazole-4-carbaldehyde derivatives in the solid state. The nitrogen atoms of the triazole ring, particularly N2 and N3, are effective hydrogen bond acceptors. researchgate.net This allows for the formation of various hydrogen bonding networks, including C–H···N and C–H···O interactions. nih.gov These interactions can link molecules into one-dimensional chains, two-dimensional sheets, or more complex three-dimensional architectures. mdpi.comnih.gov In the crystal structure of 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde, intermolecular hydrogen bonds help to stabilize the crystal lattice. Similarly, in certain quinoline-triazoles, C-H···N hydrogen bonds form between adjacent triazole rings. nih.gov In other derivatives, molecules can form centrosymmetric dimers linked by O–H∙∙∙N hydrogen bonds. mdpi.com
π-π Stacking Interactions in Crystal Packing
Aromatic π-π stacking interactions are another significant non-covalent force directing the crystal packing of these compounds. mdpi.com The planar, electron-rich triazole ring readily participates in such interactions with other aromatic systems, including adjacent triazole or phenyl rings. mdpi.comresearchgate.netresearchgate.net The efficiency of this stacking is enhanced by molecular planarity. For instance, centrosymmetric π-π stacking interactions have been observed between the triazole ring and a benzene (B151609) group in a derivative, with a ring-centroid separation of 3.895 (1) Å. researchgate.net These interactions, along with hydrogen bonds, contribute to the formation of stable, layered crystal structures. researchgate.net Intramolecular π-π stacking can also occur, influencing the geometry and properties of a single molecule, as seen in a diphenyl-bi-(1,2,4-triazole) complex where two phenyl rings overlap. rsc.org
Crystallographic Data and Space Group Analysis
The analysis of single-crystal X-ray diffraction data provides precise unit cell parameters and space group information. Triazole-4-carbaldehyde derivatives have been found to crystallize in various crystal systems and space groups, depending on the molecular structure and packing forces. Commonly observed space groups include the monoclinic P2₁/c and the triclinic P-1. nih.govmdpi.comresearchgate.net The specific crystallographic data for a compound provides a unique fingerprint of its solid-state structure.
Below is a table summarizing crystallographic data for several triazole derivatives, illustrating the diversity in their crystal structures.
| Compound | Crystal System | Space Group | Reference |
| 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde | Monoclinic | P2₁/c | |
| 2-((4-(diethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)quinoline | Monoclinic | P2₁/c | nih.gov |
| 2-((4-(p-tolyl)-1H-1,2,3-triazol-1-yl)methyl)quinoline | Monoclinic | P2₁/c | nih.gov |
| Hemiaminal derivative of 4-Amino-3,5-dimethyl-1,2,4-triazole | Monoclinic | P2₁/c | mdpi.com |
| 3,4-diethyl-5-(4-pyridyl)-1,2,4-triazole | Not specified | Not specified | researchgate.net |
| 3,4-dimethyl-5-(o-hydroxyphenyl)-1,2,4-triazole | Not specified | Not specified | researchgate.net |
| 2-nitro-1,3-bis(4,4′-dihydroxymethyl)-1,2,3-triazolyl-2-azapropane | Not specified | Not specified | mdpi.com |
Tautomerism and Isomerism in Triazole-4-carbaldehydes
The 1,2,3-triazole ring system can exhibit prototropic tautomerism, where a hydrogen atom can be located on different nitrogen atoms of the ring. acs.org This leads to the existence of 1H- and 2H-tautomers, which are often in a dynamic equilibrium. nih.gov Studies have shown that in aqueous solution, the 2H-1,2,3-triazole tautomer can be the predominant form. nih.gov The specific tautomeric form present can significantly influence the compound's chemical reactivity and biological interactions.
In addition to tautomerism, substituted 1,2,4-triazoles can also exist as different tautomers, such as the 1H- and 4H- forms, with the 1H form generally being more stable. ijsr.net For substituted triazoles like 3-mercapto-1,2,4-triazole, thione-thiol tautomerism is possible, with the thione form typically being the predominant species. ijsr.netnih.gov Positional isomerism, such as the difference between 1-substituted (1H) and 2-substituted (2H) triazoles, also has a profound impact on molecular properties and biological activity due to differences in steric fit and hydrogen bonding capabilities.
A comprehensive search of scientific literature and chemical databases has revealed a significant lack of specific published research on the computational and theoretical investigations of the compound This compound .
While extensive research exists on the broader class of 1,2,3-triazoles, including various computational studies on different derivatives, the specific data required to populate the requested article outline for this particular molecule is not available in the public domain. Studies detailing Density Functional Theory (DFT) calculations, Molecular Dynamics (MD) simulations, or specific reaction pathway modeling for this compound have not been identified.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound without resorting to speculation or incorrectly applying data from related but distinct molecules. Adherence to the principles of scientific accuracy and the user's strict instructions precludes the creation of the requested content at this time.
Computational and Theoretical Investigations
Mechanistic Studies and Reaction Pathway Modeling
Transition State Analysis
The synthesis of 1,4-disubstituted 1,2,3-triazoles, such as 1-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde, is often achieved via [3+2] cycloaddition reactions, famously exemplified by the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. researchgate.netmdpi.com Computational studies have been instrumental in elucidating the intricate mechanisms of these reactions.
DFT calculations on related triazole syntheses have identified key transition states that govern the reaction pathways and regioselectivity. beilstein-journals.orgarabjchem.org For instance, in the reaction between azides and enaminones to form 1,4,5-trisubstituted triazoles, two primary transition states (TS1 and TS2) have been proposed and analyzed. beilstein-journals.org These calculations help determine the energy barriers for the formation of different potential isomers, thereby explaining the observed product distribution. beilstein-journals.org The study of the 1,3-cycloaddition reaction to form triazole derivatives has shown the transition states for the formation of 1,4 and 1,5 isomers, allowing for the prediction of regioselectivity. arabjchem.org While specific transition state energies for the synthesis of this compound are not available, the principles derived from these analogous systems suggest a mechanism involving well-defined transition structures that favor the formation of the 1,4-disubstituted product characteristic of the CuAAC process. mdpi.com
Reaction Energetics and Selectivity
Reaction energetics, including the calculation of activation energies and reaction enthalpies, are crucial for predicting the feasibility and outcome of chemical transformations. For 1,2,3-triazoles, computational models have been employed to understand the high regioselectivity of their synthesis. The copper-catalyzed variant of the azide-alkyne cycloaddition is known to almost exclusively yield the 1,4-disubstituted isomer. mdpi.com
Theoretical studies confirm that the catalytic cycle involving copper acetylide intermediates significantly lowers the activation energy for the formation of the 1,4-isomer compared to the uncatalyzed thermal reaction, which often yields a mixture of 1,4- and 1,5-isomers. beilstein-journals.org The selectivity is attributed to the specific coordination of the reactants to the copper catalyst, which directs the cycloaddition pathway. beilstein-journals.org Furthermore, the stability of the resulting triazole ring, enhanced by its aromatic character, provides a strong thermodynamic driving force for the reaction. researchgate.net The choice of base and solvent system can also influence the energetics, as demonstrated in studies where cesium carbonate was found to be uniquely effective in promoting reactions via a chelated Z-enolate intermediate. acs.org
Ligand Design and Electronic Properties
The 1,2,3-triazole scaffold is a cornerstone in modern coordination chemistry, serving as a versatile ligand or as a precursor to other ligand types, such as mesoionic carbenes. rsc.orgnih.gov The substituents at the N1 and C4 positions, in this case, an isopropyl group and a carbaldehyde group, respectively, play a significant role in tuning the electronic properties of the resulting metal complexes.
Computational Assessment of Triazole-Carbaldehyde as Ligands
This compound can act as a ligand, coordinating to metal centers primarily through its nitrogen atoms. The triazole ring possesses two potential N-donor sites at the N2 and N3 positions. nih.gov Computational investigations on similar triazole-metal complexes reveal that coordination typically occurs via the N3 atom, which is sterically more accessible and often more electron-rich. researchgate.net
Electronic Properties of Mesoionic Carbenes derived from Triazoles
A particularly important application of 1,2,3-triazoles is their use as precursors for 1,2,3-triazol-5-ylidene mesoionic carbenes (MICs). nih.govrsc.org These MICs are a class of N-heterocyclic carbenes (NHCs) with powerful ligand properties. Deprotonation of the corresponding 1,3-disubstituted triazolium salt generates the carbene, which is a strong σ-donor ligand. acs.org
The table below presents representative Tolman Electronic Parameter (TEP) data for various classes of N-heterocyclic carbene ligands to contextualize the strong electron-donating nature of triazolylidene-type MICs.
| Ligand Class | Representative TEP (cm⁻¹) | Relative Donor Strength |
|---|---|---|
| Mesoionic Imidazolylidene-type | 2003–2015 | Very Strong |
| Classical Imidazolylidene | 2049–2052 | Strong |
| 1,2,3-Triazolylidene (MIC) | 2039–2051 acs.org | Strong acs.org |
Advanced Applications in Chemical Sciences Excluding Prohibited Categories
Coordination Chemistry and Organometallic Catalysis
In the realm of coordination chemistry, the triazole moiety serves as an effective building block for the synthesis of sophisticated ligands and organometallic catalysts. The presence of multiple nitrogen atoms allows for versatile coordination modes, influencing the steric and electronic properties of the resulting metal complexes.
1-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde as a Ligand Scaffold
The compound this compound is a versatile ligand scaffold. The 1,2,3-triazole ring system is a key component in the design of new ligands, often synthesized through "click chemistry" for applications in coordination chemistry. huji.ac.il The nitrogen atoms of the triazole ring can coordinate to metal centers, and the aldehyde group provides a site for further modification, allowing for the creation of multidentate ligands. mdpi.com The isopropyl group at the N1 position influences the solubility and steric properties of the ligand and its subsequent metal complexes. The triazole ring itself can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for the stability and function of the resulting coordination compounds. frontiersin.orgpensoft.net
Design of Metal Complexes with Triazole-4-carbaldehyde Ligands
The design of metal complexes utilizing triazole-4-carbaldehyde ligands is a modular process, largely thanks to the efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov This synthetic route allows for the straightforward introduction of various substituents on the triazole ring, thereby tuning the electronic and steric properties of the ligand. For this compound, the aldehyde group can be used to form Schiff base ligands by condensation with primary amines. These Schiff base ligands offer additional coordination sites, leading to the formation of stable chelate complexes with transition metals. mdpi.com
Table 1: Examples of Metal Complexes with Triazole-Derived Ligands and Their Properties
| Metal Ion | Ligand Type | Coordination Mode | Application | Reference |
| Copper(II) | Pyridyl-1,2,4-triazole | Bridging N1-N2 | Catalysis, Magnetics | nih.gov |
| Palladium(II) | Pyridyl-1,2,3-triazole | N(pyridine), N(triazole) | Catalysis | rsc.orgrsc.org |
| Platinum(II) | Pyridyl-1,2,3-triazole | N(pyridine), N(triazole) | Coordination Chemistry | rsc.org |
| Ruthenium(II) | Triazole-functionalized SBA-15 | Covalent Anchoring | Heterogeneous Catalysis | huji.ac.ilrsc.org |
| Lanthanum(III) | 1,2,3-Triazole-4-carboxylate | Carboxylate, N(triazole) | Bioinorganic Chemistry | nih.gov |
Role in Homogeneous and Heterogeneous Catalysis
Metal complexes derived from this compound and related structures have shown significant promise in both homogeneous and heterogeneous catalysis. The triazole ligand can stabilize the metal center and modulate its reactivity.
In homogeneous catalysis , palladium complexes with triazole-based phosphine (B1218219) ligands have demonstrated excellent activity in α-alkylation reactions. rsc.org The strong sigma-donating properties of the triazole ring can enhance the catalytic performance of the metal center.
For heterogeneous catalysis , the triazole ligand can be anchored to solid supports like SBA-15 silica. huji.ac.ilrsc.org For example, a ruthenium(II) complex supported on a triazole-functionalized SBA-15 was used as a highly efficient and reusable catalyst for multicomponent click reactions and hydrogen transfer reactions of carbonyl compounds. huji.ac.ilrsc.org This approach combines the high activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems. Copper(II) complexes with triazole derivatives have also been investigated as catalysts for the selective oxidation of styrene (B11656) and cyclohexane. rsc.orgnih.gov
Non-Innocent Ligand Behavior and Redox-Switchable Catalysis
The concept of "non-innocent" ligands, which can actively participate in redox processes, is a burgeoning area of catalysis. 1,2,3-triazole-based ligands, particularly mesoionic carbenes derived from them, can exhibit such behavior. acs.org While this compound itself is not a carbene, it is a precursor to such species. The triazole ring can stabilize different oxidation states of the coordinated metal, and in some cases, the ligand itself can be oxidized or reduced.
This redox activity can be harnessed for redox-switchable catalysis , where the catalytic activity or selectivity of a complex is controlled by an external redox stimulus. researchgate.net By switching the oxidation state of the metal or the ligand, the catalytic cycle can be turned "on" or "off," allowing for temporal control over the reaction. While specific examples involving this compound are not extensively documented, the general principles observed with other triazole-based systems suggest its potential in this advanced catalytic strategy. acs.org
Supramolecular Chemistry and Materials Science
The ability of the 1,2,3-triazole ring to form directional non-covalent interactions makes it an excellent building block for supramolecular chemistry and the design of new materials.
Host-Guest Systems and Molecular Recognition
While the neutral this compound is a useful building block, its quaternized form, the 1,2,3-triazolium salt, is particularly valuable in host-guest chemistry. The C-H bond at the 5-position of the triazolium ring is acidic and can act as a strong hydrogen bond donor.
Macrocycles containing multiple 1,2,3-triazolium units have been designed as sophisticated receptors for molecular recognition , particularly for anions. nih.gov These macrocyclic hosts can bind anions like halides or phosphates within their cavities through a network of C-H···anion hydrogen bonds. The pre-organized structure of the macrocycle and the convergent orientation of the hydrogen bond donors lead to high binding affinity and selectivity. The synthesis of these macrocycles often relies on the "click reaction" to form the triazole rings, followed by alkylation to generate the triazolium salts. nih.gov Therefore, this compound serves as a potential precursor for components of such advanced host-guest systems.
Design of Mechanically Interlocked Molecules (MIMs) and Molecular Machines
The synthesis of mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes, represents a significant area of modern chemistry, with applications in the development of molecular machines. The construction of these architectures often relies on template-directed synthesis, where non-covalent interactions guide the assembly of components before they are covalently captured. The "click" reaction to form the 1,2,3-triazole ring is a powerful tool in this context, often used in the final "stoppering" or macrocyclization step due to its high efficiency and functional group tolerance. uh.edusoton.ac.uk
While specific research detailing the use of this compound in MIMs is not extensively documented, its structural features are highly relevant. The triazole unit itself, once formed, can participate in non-repulsive interactions with other components of the interlocked structure. uh.edu The aldehyde functionality of this compound provides a reactive handle for the introduction of bulky stopper groups in the synthesis of rotaxanes or for incorporation into macrocyclic precursors for catenanes. The isopropyl group can influence the solubility and steric properties of the resulting MIMs. The general principle involves using a precursor derived from this aldehyde in a templated reaction where the triazole ring is formed to permanently interlock the molecular components.
Table 1: Potential Roles of this compound in MIM Synthesis
| Feature | Role in MIM Design |
|---|---|
| Triazole Ring | Covalently locks the mechanical bond; can participate in weak interactions within the interlocked structure. uh.edu |
| Aldehyde Group | Serves as a reactive site for attaching bulky stoppers (rotaxanes) or for forming macrocycles (catenanes). |
| Isopropyl Group | Modulates solubility and steric hindrance of the final MIM. |
Formation of Supramolecular Assemblies and Networks
Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The 1,2,3-triazole ring is an excellent motif for building supramolecular assemblies due to its ability to act as a hydrogen bond acceptor and its significant dipole moment. When quaternized to form a triazolium salt, it becomes a strong hydrogen bond donor. nih.gov
The compound this compound can be utilized to create more complex molecules that self-assemble into ordered structures. The aldehyde group can be readily converted into other functional groups, such as imines or alcohols, which can then participate in hydrogen bonding or coordination with metal ions. These interactions, combined with the inherent properties of the triazole ring, can direct the formation of discrete supramolecular structures or extended networks. For instance, derivatives of this aldehyde could be designed to act as ligands for metal-organic frameworks (MOFs) or as building blocks for hydrogen-bonded organic frameworks.
Applications in Chemical Sensing and Sensor Development
The development of chemical sensors for the detection of ions and small molecules is a critical area of research. researchgate.netnanobioletters.com The 1,2,3-triazole scaffold is frequently incorporated into chemosensors due to the ability of its nitrogen atoms to coordinate with metal cations. nih.govnih.gov The synthesis of such sensors is often straightforward via click chemistry. nih.gov
A sensor molecule based on this compound would typically consist of three key components: a binding site, a signaling unit (chromophore or fluorophore), and a linker. The aldehyde group of the title compound can be used to attach a signaling unit through a condensation reaction. The triazole ring itself can serve as part of the binding site for a target analyte. Upon binding of an analyte, a change in the electronic properties of the molecule can lead to a detectable change in color or fluorescence. researchgate.net While specific sensors based on this exact compound are not widely reported, the principles of triazole-based sensor design are well-established and applicable. nanobioletters.comnih.govnih.gov
Table 2: Components of a Hypothetical Sensor Based on this compound
| Component | Function | Example of Implementation |
|---|---|---|
| Binding Site | Selectively interacts with the target analyte. | The nitrogen atoms of the triazole ring and a chelating group attached via the aldehyde. nih.govnih.gov |
| Signaling Unit | Produces a detectable signal (e.g., color change, fluorescence). | A fluorescent dye attached to the aldehyde via an imine bond. |
| Linker | Connects the binding site and signaling unit. | The covalent bond formed from the aldehyde functionality. |
Fabrication of Functional Materials and Polymers
The incorporation of 1,2,3-triazole units into polymers can impart desirable properties such as thermal stability and altered solubility. rsc.orgmdpi.com The click reaction is a highly efficient method for polymer synthesis and modification. rsc.org The compound this compound can be used as a monomer or a functionalizing agent in polymer chemistry.
The aldehyde group can participate in polymerization reactions, for example, through polycondensation with suitable co-monomers. Alternatively, the aldehyde can be modified to introduce a polymerizable group, such as a vinyl or acrylic moiety. This would allow for its incorporation into polymers via radical polymerization. researchgate.net The resulting polymers would feature pendant triazole rings, which could enhance their mechanical properties or provide sites for further functionalization. The isopropyl group would likely increase the solubility of the polymer in organic solvents. mdpi.com
Bioorthogonal Chemical Ligation (Methodology Focus)
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. springernature.com These reactions are invaluable for labeling and studying biomolecules in their natural environment. oregonstate.edu
The synthesis of this compound itself is a prime example of the utility of click chemistry. The CuAAC reaction between an azide (B81097) and a terminal alkyne is the most common method for preparing 1,4-disubstituted 1,2,3-triazoles. sigmaaldrich.com This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it a cornerstone of bioorthogonal chemistry. springernature.comsigmaaldrich.com The resulting triazole ring is exceptionally stable, which is a crucial feature for a bioorthogonal linker.
Chemical probes are small molecules used to study biological systems. sigmaaldrich.com The aldehyde functionality of this compound makes it a useful building block for the development of such probes. Aldehydes can undergo bioorthogonal ligation reactions, such as the formation of oximes or hydrazones through reaction with hydroxylamines or hydrazines, respectively. nih.gov
A chemical probe based on this compound could be designed to target a specific biological molecule. For example, the isopropyl-triazole portion could be part of a ligand that binds to a particular protein. The aldehyde group would then be available for reaction with a reporter molecule, such as a fluorophore or a biotin (B1667282) tag functionalized with a hydroxylamine (B1172632) group. This would allow for the visualization or isolation of the target protein. The development of such probes is a key application of bioorthogonal chemistry in chemical biology.
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Rotaxanes |
| Catenanes |
| Metal-Organic Frameworks (MOFs) |
| Oximes |
| Hydrazones |
Future Directions and Emerging Research Avenues
Novel Synthetic Methodologies for Triazole-4-Carbaldehydes
The synthesis of 1-substituted-1H-1,2,3-triazole-4-carbaldehydes has traditionally relied on the multi-step process of copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl alcohol, followed by oxidation. However, future research is pivoting towards more efficient and scalable methods.
One promising direction is the development of one-pot tandem reactions that combine cycloaddition with subsequent chemical transformations, streamlining the synthetic process. For instance, a one-pot sequential cycloaddition and Cornforth rearrangement has been demonstrated for the synthesis of 1-alkyl-4-formyltriazoles from 1-aryl-4-formyl-1,2,3-triazoles and primary amines. mdpi.com This approach cleverly avoids the handling of potentially unstable low-boiling alkyl azides. mdpi.com
Metal-free synthesis is another burgeoning area. Researchers have developed a metal-free route to 1,4-disubstituted triazoles by reacting α-haloacroleins with organic azides at room temperature, which yields triazoles with an aldehyde group at the C4 position with high regioselectivity. researchgate.net Further exploration into alternative starting materials, such as 3-dimethylaminoacrolein (B57599), is also proving fruitful for the scalable, metal-free synthesis of these valuable intermediates. mdpi.comresearchgate.net
| Method | Key Features | Advantages | Reference |
| One-Pot Sequential Reactions | Combines cycloaddition with Cornforth rearrangement and hydrolysis. | Avoids use of explosive alkyl azides; efficient. | mdpi.com |
| Metal-Free Synthesis | Reaction of α-haloacroleins with organic azides. | High regioselectivity; convenient and scalable. | researchgate.net |
| Alternative Starting Materials | Use of 3-dimethylaminoacrolein for cycloaddition. | Enables multigram scale synthesis without a metal catalyst. | mdpi.comresearchgate.net |
Exploration of Undiscovered Reactivity Pathways
The future exploration of 1-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde's reactivity is expected to move beyond the conventional chemistry of the aldehyde group. The triazole ring itself, often considered a stable linker, possesses latent reactivity that is ripe for discovery.
A significant emerging area is the use of N-substituted 1,2,3-triazoles as precursors to synthetically useful rhodium(II) carbenes. nih.gov By attaching an electron-withdrawing group to the N-1 position of the triazole, the ring can be induced to open, forming a reactive carbene intermediate. This unlocks previously unknown reactivity for non-sulfonyl 1,2,3-triazoles, allowing them to behave like diazo compounds. nih.gov These carbenes can then participate in a variety of transformations, including asymmetric cyclopropanation and transannulation reactions with nitriles. nih.gov
Furthermore, the dynamic equilibrium involved in the Cornforth rearrangement of imines derived from triazole-4-carbaldehydes highlights the nuanced reactivity of the system, which is sensitive to both steric and electronic factors. researchgate.net Future work will likely focus on harnessing this and other rearrangements to create complex molecular architectures.
Advanced Characterization Techniques for Complex Triazole Architectures
As synthetic chemists construct increasingly complex molecules based on the this compound scaffold, the need for sophisticated characterization techniques becomes paramount. While standard methods like ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy remain essential for routine structural confirmation, more advanced methods are required to elucidate subtle structural and stereochemical details.
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of novel derivatives. nih.gov For complex, multi-chiral molecules, two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) will be indispensable for assigning proton and carbon signals unambiguously.
For definitive structural proof, especially for establishing absolute stereochemistry, single-crystal X-ray diffraction is the gold standard. mdpi.com The supramolecular features, such as hydrogen bonding and crystal packing, can also be analyzed using techniques like Hirshfeld topology analysis, providing insights into the solid-state behavior of these compounds. mdpi.com
| Technique | Application | Information Gained |
| ¹H and ¹³C NMR | Routine structural confirmation. | Chemical environment of protons and carbons. |
| High-Resolution Mass Spectrometry (HRMS) | Elemental composition analysis. | Exact mass and molecular formula. |
| 2D NMR (COSY, HSQC, etc.) | Elucidation of complex structures. | Connectivity between atoms. |
| Single-Crystal X-ray Diffraction | Definitive 3D structure determination. | Absolute stereochemistry, bond lengths, angles. |
| Hirshfeld Topology Analysis | Analysis of intermolecular interactions. | Supramolecular features and packing. |
Development of New Computational Models and Predictive Tools
Computational chemistry is becoming an increasingly powerful partner to experimental synthesis and evaluation. For triazole derivatives, molecular modeling and docking studies are already being used to predict how these compounds might interact with biological targets, such as enzymes. nih.govbioengineer.orgfrontiersin.org This allows for the rational design of new molecules with potentially enhanced biological activity, saving significant time and resources in the lab. nih.gov
Future research will focus on developing more accurate and predictive computational models. Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) can provide deep insights into the electronic structure, conformation, and spectroscopic properties of triazole derivatives. researchgate.net These computational tools can help explain experimental observations, such as a compound's reactivity or lack thereof in certain photochemical reactions. researchgate.net
Combining experimental results with computational studies will provide a deeper understanding of reaction mechanisms, such as the regioselectivity of metal-catalyzed click reactions. nih.gov As these predictive tools become more sophisticated, they will accelerate the discovery of new triazole-based compounds with tailored properties for applications in medicine and materials science.
Expanding Applications in Green Chemistry and Sustainable Synthesis
The principles of green chemistry are profoundly influencing the synthesis of 1,2,3-triazoles. rsc.org Future research will intensify the focus on developing sustainable methodologies that minimize waste, reduce energy consumption, and utilize environmentally benign materials. rsc.orgbohrium.com
Key areas of development include:
Green Solvents : Moving away from traditional organic solvents, research is exploring the use of water, glycerol, and deep eutectic solvents (DES) for triazole synthesis. consensus.app These solvents are not only more environmentally friendly but can also enhance reaction rates and simplify product isolation.
Alternative Energy Sources : Non-conventional energy sources like ultrasound and microwave irradiation are being employed to drive reactions more efficiently. nih.govmdpi.com Mechanochemistry, which involves solvent-free reactions induced by mechanical force, represents another frontier in green synthesis. nih.gov
Reusable Catalysts : The development of heterogeneous catalysts, such as copper nanoparticles supported on various materials, is a major focus. consensus.app These catalysts can be easily recovered and reused, reducing waste and cost. consensus.app
These green approaches are not just environmentally conscious but often lead to higher yields, shorter reaction times, and cleaner reaction profiles, making them highly attractive for both academic and industrial applications. tandfonline.comresearchgate.net
Integration with Flow Chemistry for Industrial Relevance
For the industrial production of this compound and its derivatives, continuous flow chemistry offers significant advantages over traditional batch processing. rsc.org Flow chemistry systems, where reagents are pumped through a reactor, allow for superior control over reaction parameters like temperature, pressure, and mixing. beilstein-journals.org
This technology is particularly well-suited for triazole synthesis, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov Key benefits include:
Enhanced Safety : Flow reactors handle only small volumes of reactive intermediates at any given time, which is crucial when working with potentially hazardous materials like azides. beilstein-journals.org
Scalability : Scaling up production is straightforward, often requiring only running the system for a longer duration, which can facilitate gram-scale production or more. beilstein-journals.org
Efficiency and Purity : The excellent heat and mass transfer in flow systems often lead to shorter reaction times, higher yields, and improved product purity. beilstein-journals.orgnih.gov
Automation : Flow systems can be automated, allowing for high-throughput synthesis and optimization of reaction conditions. beilstein-journals.org
The use of heterogeneous catalysts, such as copper-on-charcoal, in packed-bed flow reactors further enhances the industrial viability by simplifying product purification and catalyst recycling. nih.govrsc.org The integration of flow chemistry is a critical step in translating the laboratory synthesis of complex triazoles into large-scale, commercially relevant manufacturing processes. acs.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, analogous pyrazole-4-carbaldehyde derivatives are prepared by reacting substituted pyrazole precursors with aldehydes under basic catalysis (e.g., K₂CO₃) . Reaction optimization involves adjusting solvent polarity (e.g., DMF vs. ethanol), temperature (60–100°C), and stoichiometric ratios of reagents to maximize yield. Monitoring via TLC or HPLC is critical to track intermediate formation .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and detects impurities (e.g., unreacted propargyl groups).
- X-ray Diffraction (XRD) : Resolves crystal packing and bond angles, critical for understanding reactivity .
- FT-IR : Identifies functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. How can researchers assess the stability of this compound under varying conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Heat samples at 40–80°C for 48–72 hours; monitor decomposition via HPLC .
- Photostability : Expose to UV light (254 nm) and analyze degradation products .
- Humidity Tests : Store at 75% relative humidity; assess hygroscopicity and hydrolysis .
Advanced Research Questions
Q. How can computational methods predict the reactivity and electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the aldehyde group’s electrophilicity can be quantified using partial charge distribution .
- Molecular Dynamics (MD) Simulations : Model solvation effects in polar vs. nonpolar solvents to optimize reaction media .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE effects or coupling constants)?
- Methodological Answer :
- Variable-Temperature NMR : Resolve dynamic effects (e.g., rotameric equilibria) that distort coupling constants .
- 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm regiochemistry .
- Comparative Analysis : Cross-reference with structurally analogous triazoles (e.g., 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde) to identify anomalies .
Q. How can researchers design experiments to probe the compound’s biological activity while minimizing off-target effects?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with modified substituents (e.g., replacing the propan-2-yl group with cyclopropyl) and test against target enzymes .
- Molecular Docking : Screen against protein databases (e.g., PDB) to predict binding affinities .
- Selectivity Assays : Use fluorescence polarization to measure binding specificity to related receptors .
Q. What experimental and theoretical approaches elucidate reaction mechanisms involving this compound?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Replace aldehydic hydrogen with deuterium to study rate-determining steps .
- In Situ IR Spectroscopy : Track intermediate formation during reactions (e.g., Schiff base formation) .
- Computational Transition State Modeling : Identify energy barriers for cycloaddition or nucleophilic attacks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
